N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Overview
Description
N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with phenyl, pyrrol, and cyclooctyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the thiophene core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms the carbon-carbon bonds necessary for the thiophene ring. This reaction requires a boronic acid derivative and a palladium catalyst under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific solvents and catalysts, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: can undergo various chemical reactions, including:
Oxidation: : Converting the thiophene ring to its corresponding sulfoxide or sulfone.
Reduction: : Reducing the thiophene ring or other functional groups present in the molecule.
Substitution: : Replacing one of the substituents on the thiophene ring with another group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include:
Oxidation: : Thiophene sulfoxide or sulfone derivatives.
Reduction: : Reduced thiophene derivatives or other reduced functional groups.
Substitution: : Substituted thiophene derivatives with different functional groups.
Scientific Research Applications
N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: can be compared with other thiophene derivatives, such as thiophene-2-carboxylic acid and thiophene-2-carboxamide . While these compounds share the thiophene core, the presence of the cyclooctyl, phenyl, and pyrrol groups in This compound gives it unique chemical and biological properties.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new materials, therapeutic agents, and chemical processes.
Properties
IUPAC Name |
N-cyclooctyl-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c26-23(24-19-13-7-2-1-3-8-14-19)22-21(25-15-9-10-16-25)20(17-27-22)18-11-5-4-6-12-18/h4-6,9-12,15-17,19H,1-3,7-8,13-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAKQHCVIFLTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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